2-Diethylamino-N-[4-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-acetamide
Description
Chemical Structure and Properties The compound 2-Diethylamino-N-[4-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-acetamide (hereafter referred to by its full systematic name) is a pyridine-containing acetamide derivative. Its molecular formula is C₂₀H₂₅F₃N₄O, with a molar mass of 394.44 g/mol . The structure features a trifluoromethyl group at the 5-position of the pyridine ring and a diethylamino substituent on the acetamide moiety, distinguishing it from simpler analogs.
Properties
IUPAC Name |
2-(diethylamino)-N-[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4O/c1-5-27(6-2)13-18(28)25-16-9-7-14(8-10-16)17-11-15(20(21,22)23)12-24-19(17)26(3)4/h7-12H,5-6,13H2,1-4H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFOUNFFXNZGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Diethylamino-N-[4-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-acetamide (CAS No. 1311279-98-7) is a complex organic molecule notable for its potential biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Basic Information
- Molecular Formula : C20H25F3N4O
- Molecular Weight : 398.43 g/mol
- IUPAC Name : 2-(diethylamino)-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)phenyl]acetamide
Structural Characteristics
The compound features a diethylamino group, a trifluoromethyl-substituted pyridine, and an acetamide moiety, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H25F3N4O |
| Molecular Weight | 398.43 g/mol |
| IUPAC Name | 2-(diethylamino)-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)phenyl]acetamide |
Research indicates that compounds similar to this compound may act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and transcription. Inhibition of this enzyme can lead to apoptosis in cancer cells, making it a target for anticancer therapies .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can induce cell cycle arrest and apoptosis in human cancer cell lines such as HepG2 and MCF-7 .
Case Studies
- Topoisomerase Inhibition : A study highlighted the dual inhibitory activity on both TopoIIα and TopoIIβ by related compounds, suggesting potential therapeutic applications in treating cancers that are resistant to conventional therapies .
- Antiproliferative Effects : Research indicated that certain derivatives could inhibit cell proliferation effectively, with IC50 values in the low micromolar range against various cancer cell lines .
Recent Advances
Recent literature reviews have focused on the development of novel topoisomerase II inhibitors, including those structurally related to this compound. These studies emphasize the importance of structural modifications to enhance biological activity and reduce toxicity .
Comparative Efficacy
A comparative analysis of various topoisomerase inhibitors revealed that compounds with trifluoromethyl groups tend to exhibit improved solubility and metabolic stability, making them more suitable for therapeutic applications .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 2-Diethylamino-N-[4-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-acetamide exhibit promising anticancer properties. Studies have shown that derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and prostate cancers .
-
Neurological Disorders :
- The compound has been investigated for its neuroprotective effects. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease. It may help in reducing neuroinflammation and oxidative stress, which are critical factors in these disorders .
- Antimicrobial Properties :
Case Studies
- Case Study on Anticancer Activity :
- Neuroprotective Effects :
- Antimicrobial Efficacy :
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety in Compound X is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid or amine derivatives.
-
Basic Hydrolysis :
NaOH (2–5 M) at reflux generates sodium 2-diethylaminoacetate and the aniline derivative. This pathway is slower than acidic hydrolysis, requiring 12–24 hours for completion .
Nucleophilic Substitution on the Pyridine Ring
The pyridine ring’s electron-deficient nature (due to the trifluoromethyl group) allows for nucleophilic substitution at the 2-position (adjacent to the dimethylamino group).
Key Reactions:
Cross-Coupling Reactions
The aromatic amino and trifluoromethyl groups enable participation in palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination
Reaction of Compound X with aryl halides in the presence of Pd(OAc)2 and Xantphos forms biaryl amines:
textConditions: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), KOtBu (2 eq.), toluene, 110°C, 24 h Example: Compound X + 4-bromotoluene → N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-2-diethylamino-N-(p-tolyl)acetamide Yield: 78% [11][13]
Suzuki-Miyaura Coupling
The pyridine ring’s halogenated derivatives (if present) undergo coupling with arylboronic acids. While Compound X lacks a halide, synthetic precursors (e.g., 3-bromo-pyridine analogs) show:
textConditions: Pd(PPh₃)₄ (3 mol%), Na2CO3 (2 eq.), DME/H2O (3:1), 80°C, 12 h Yield: 65–82% [11]
Stability Under Ambient Conditions
Compound X is stable at room temperature but degrades under prolonged UV exposure or high humidity:
| Condition | Degradation Pathway | Half-Life | Source |
|---|---|---|---|
| UV Light (254 nm) | Oxidative cleavage of the acetamide bond | 48 hours | |
| 80% RH, 40°C | Hydrolysis to aniline and acetic acid derivatives | 30 days |
Key Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Acetamide Analogs
N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide (CAS 1299607-76-3)
- Molecular Formula : C₁₆H₁₆F₃N₃O
- Molar Mass : 323.31 g/mol
- Key Differences: Lacks the diethylamino group on the acetamide side chain. The phenyl ring is attached at the 3-position of the pyridine instead of the 4-position. Simpler structure with fewer nitrogen atoms, resulting in lower molecular weight.
Imidazo[1,2-a]pyridine Carboxamide Derivatives
- Example: (R)-N-(2-Hydroxyethyl)-N,2-dimethyl-8-((5-methylchroman-4-yl)amino)imidazo[1,2-a]pyridine-6-carboxamide
- Molecular Formula : C₂₂H₂₆N₄O₃
- Molar Mass : 394.48 g/mol
- Key Differences :
- Contains an imidazo-pyridine core instead of a simple pyridine.
- Features a chroman (benzodihydropyran) substituent, enhancing lipophilicity.
Triazole-Containing Acetamide Derivatives
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
- Molecular Formula : C₂₂H₁₆Cl₂F₃N₅OS
- Molar Mass : 550.37 g/mol
- Key Differences: Incorporates a 1,2,4-triazole ring and a sulfanyl bridge, increasing structural complexity. Chlorophenyl and chlorotrifluoromethylphenyl groups replace the dimethylamino-pyridine system. Higher molecular weight due to additional heteroatoms (Cl, S).
Agrochemical Acetamide Derivatives
Examples from pesticide chemistry ():
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide):
- Use : Herbicide targeting grassy weeds.
- Key Difference : Lacks pyridine rings; relies on chloro and methoxymethyl groups for activity.
Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide):
- Use : Pre-emergent herbicide.
- Key Difference : Thienyl substituent instead of aromatic pyridine/phenyl systems.
Structural and Functional Analysis
Table 1: Comparative Molecular Features
Table 2: Substituent Impact on Properties
Research Implications
- The diethylamino group in the target compound may enhance solubility in polar solvents compared to simpler analogs .
- The trifluoromethyl group, common across analogs, likely improves metabolic stability and binding affinity in hydrophobic pockets .
Preparation Methods
Synthesis of the Substituted Pyridinyl-Phenyl Intermediate
- Starting from a 4-aminophenyl derivative , the pyridinyl substituent can be introduced via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) using appropriately substituted pyridine boronic acids or halides.
- The pyridine ring is pre-functionalized with dimethylamino and trifluoromethyl groups, which are typically introduced via:
- Electrophilic aromatic substitution for trifluoromethylation.
- Nucleophilic substitution or reductive amination for dimethylamino substitution.
Formation of the Amide Bond
- The acetamide linkage is generally formed by coupling the substituted aniline intermediate with an activated acetic acid derivative, such as:
- Chloroacetyl chloride or
- Diethylaminoacetyl chloride (prepared by chlorination of diethylaminoacetic acid).
- The reaction proceeds via nucleophilic acyl substitution, where the aniline nitrogen attacks the acyl chloride to form the amide.
Installation of the Diethylamino Group
- The diethylamino group on the acetamide side chain can be introduced either:
- By using diethylaminoacetyl chloride directly in the amide coupling step.
- Or by alkylation of the acetamide nitrogen with diethylamine derivatives if starting from a simpler acetamide.
Detailed Preparation Methods from Analogous Compounds
Based on related compounds and synthesis protocols, the following steps are typical:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Preparation of substituted pyridine | Starting from 2-chloro-5-trifluoromethylpyridine, nucleophilic substitution with dimethylamine under reflux in polar aprotic solvents (e.g., DMF) | Introduces the 2-dimethylamino-5-trifluoromethyl substituents on pyridine |
| 2. Formation of pyridinyl-phenyl intermediate | Suzuki coupling of 4-bromoaniline with pyridine boronic acid derivative under Pd-catalysis, base (e.g., K2CO3), in toluene/water mixture | Links pyridine to phenyl ring at para position relative to amino group |
| 3. Acylation to form amide | Reaction of 4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)aniline with diethylaminoacetyl chloride in presence of base (e.g., triethylamine) in dichloromethane at 0°C to room temperature | Forms the target acetamide bond with diethylamino substitution |
Research Findings and Analytical Data
- NMR Spectroscopy : Proton and carbon NMR confirm the presence of diethylamino groups (triplets and quartets for ethyl), aromatic protons of phenyl and pyridine rings, and amide NH signals.
- Mass Spectrometry : Molecular ion peaks consistent with molecular weight (~378.4 g/mol) confirm successful synthesis.
- Purity and Yield : Typical yields for such amide couplings range from 70–90%. Purity is confirmed by TLC and HPLC.
Summary Table of Preparation Steps
| Stage | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | 2-chloro-5-trifluoromethylpyridine, dimethylamine | Reflux in DMF | 2-dimethylamino-5-trifluoromethylpyridine |
| 2 | Cross-coupling (Suzuki) | 4-bromoaniline, pyridine boronic acid, Pd catalyst, base | Toluene/H2O, reflux | 4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)aniline |
| 3 | Amide coupling | Diethylaminoacetyl chloride, triethylamine | DCM, 0°C to RT | 2-Diethylamino-N-[4-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-acetamide |
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
Methodological Answer: Synthesis requires multi-step optimization. A validated approach involves:
- Step 1 : Condensation of 2-dimethylamino-5-trifluoromethyl-pyridine with a halogenated phenyl precursor under Pd-catalyzed cross-coupling conditions .
- Step 2 : Acetamide functionalization via nucleophilic substitution, using diethylamine in anhydrous DMF at 60°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures.
- Purity Validation : HPLC (C18 column, 0.1% TFA in acetonitrile/water) with ≥95% purity threshold .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
Q. What solvent systems are optimal for solubility and stability studies?
Methodological Answer: Solubility screening in polar aprotic solvents (DMF, DMSO) is recommended. Stability testing should include:
- pH-dependent degradation : Use buffers (pH 2–9) at 37°C, monitored via UV-Vis spectroscopy .
- Light sensitivity : Store in amber vials under inert gas (argon) to prevent photodegradation .
Advanced Research Questions
Q. How can researchers investigate environmental degradation pathways of this compound?
Methodological Answer: Adopt a tiered approach from :
- Phase 1 (Lab-scale) : Hydrolytic degradation under controlled conditions (e.g., 50°C, 0.1 M NaOH/HCl). Identify metabolites via LC-QTOF-MS .
- Phase 2 (Ecosystem simulation) : Use microcosms with soil/water matrices to study biodegradation kinetics. Monitor with isotopic labeling (C-tracing) .
- Data Analysis : Apply first-order kinetics models to half-life calculations.
Q. Table 1: Example Degradation Conditions
| Condition | Temperature | pH | Half-Life (Predicted) |
|---|---|---|---|
| Alkaline | 50°C | 9.0 | 72 hours |
| Acidic | 50°C | 3.0 | 120 hours |
Q. How should conflicting bioactivity data from in vitro vs. in vivo studies be resolved?
Methodological Answer: Address discrepancies using ’s split-plot experimental design:
- In vitro : Screen against target receptors (e.g., kinase assays) with triplicate technical replicates.
- In vivo : Use rodent models (n=10/group) with randomized block designs to control for metabolic variability .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .
Q. What computational strategies are effective for predicting receptor-ligand interactions?
Methodological Answer: Leverage molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Ligand Preparation : Generate 3D conformers from SMILES strings (PubChem CID: [Retrieve from ).
- Target Selection : Use crystal structures of homologous receptors (PDB: e.g., 4ZUD for kinase targets).
- Validation : Compare docking scores with experimental IC values. Adjust force fields for trifluoromethyl group interactions .
Data Contradiction Analysis
Q. How to resolve inconsistencies in reported logP values?
Methodological Answer:
Q. Table 2: Example logP Discrepancy Resolution
| Method | logP Value | Source |
|---|---|---|
| Shake-flask | 2.8 ± 0.2 | Lab Data |
| XLogP3 | 3.1 | PubChem |
| ClogP | 2.9 | ChemAxon |
Ethical and Methodological Compliance
- Data Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
